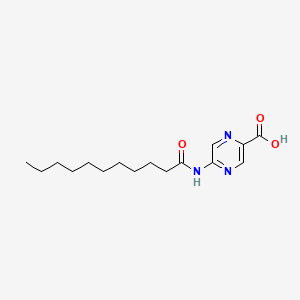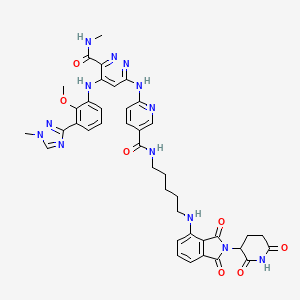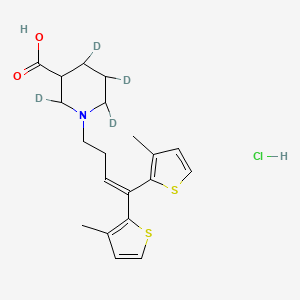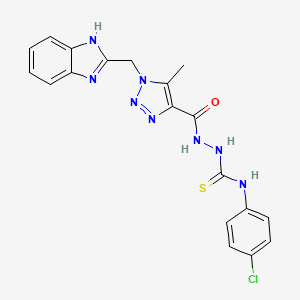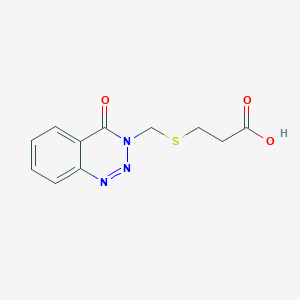
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with a suitable thiol compound to introduce the thioether linkage. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol, facilitating the nucleophilic attack on the benzotriazine ring. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions to form esters or amides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC)
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides
科学的研究の応用
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the design of haptens for the development of monoclonal antibodies.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Ketobenzotriazine-CH2-S-(CH2)2-COOH involves its ability to react with free amine groups of proteins, forming stable conjugates. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which can form amide bonds with amine groups. The compound can be used to create haptens that elicit an immune response when conjugated to carrier proteins .
類似化合物との比較
Similar Compounds
4-Oxo-1,2,3-benzotriazine: The parent compound without the thioether and carboxyl modifications.
3-Mercaptopropionic acid: A similar compound with a thiol group instead of the benzotriazine ring.
Benzotriazole: A structurally related compound with different functional groups
Uniqueness
4-Ketobenzotriazine-CH2-S-(CH2)2-COOH is unique due to its combination of a benzotriazine ring, thioether linkage, and carboxyl group, which allows it to form stable conjugates with proteins and be used in antigen design .
特性
分子式 |
C11H11N3O3S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H11N3O3S/c15-10(16)5-6-18-7-14-11(17)8-3-1-2-4-9(8)12-13-14/h1-4H,5-7H2,(H,15,16) |
InChIキー |
IJYMTTGJQIASLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CSCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


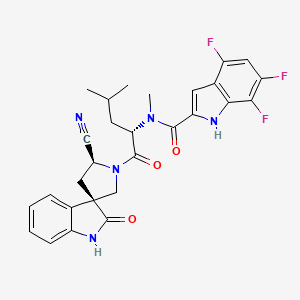
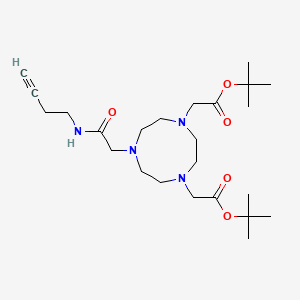


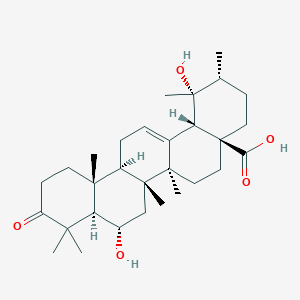
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)


